1-(6-Phenylhexa-2,4-dien-1-YL)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a hexa-2,4-dien-1-yl chain, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt aldol condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base, leading to the formation of the desired product . The reaction conditions often include the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the condensation process .
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine has a wide range of scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine can be compared with other similar compounds, such as:
2,4-Decadienoyl piperidide: This compound has a similar piperidine ring structure but differs in the length and substitution pattern of the aliphatic chain.
Neopellitorine B: Another piperidine derivative with a different substitution pattern on the piperidine ring.
Achilleamide: A compound with a similar piperidine core but different functional groups attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
80698-41-5 |
---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(6-phenylhexa-2,4-dienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,5-8,12-13H,4,9-11,14-16H2 |
InChI Key |
GRMCWLNDTJCISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC=CC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.